1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and an ethylphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the piperidine ring, followed by the introduction of the pyrrolidine ring and the ethylphenyl group. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the carboxylic acid group via amidation.
Substitution Reactions: Incorporation of the ethylphenyl group through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions include various substituted piperidine and pyrrolidine derivatives, which can be further utilized in medicinal chemistry.
Scientific Research Applications
1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: Shares the piperidine ring structure but lacks the pyrrolidine and ethylphenyl groups.
4-Ethylphenyl derivatives: Compounds with similar ethylphenyl groups but different core structures.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but with varying substituents.
Uniqueness
1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid is unique due to its combination of piperidine, pyrrolidine, and ethylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-13-3-5-16(6-4-13)21-12-15(11-17(21)22)18(23)20-9-7-14(8-10-20)19(24)25/h3-6,14-15H,2,7-12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSUPMBIFCWQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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